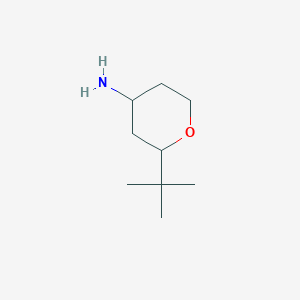

2-(tert-Butyl)tetrahydro-2H-pyran-4-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of tetrahydropyran derivatives is a well-studied area in organic chemistry . The synthesis often involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions and can be deprotected by acid-catalyzed hydrolysis .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its structure is particularly useful in constructing 2H-pyran derivatives, which are prevalent in many natural products and pharmaceuticals . The tert-butyl group in the compound provides steric hindrance, which can be advantageous in selective reactions, leading to the formation of complex molecular architectures.

Antimicrobial Agent Development

Researchers have explored the use of 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine in the development of novel antimicrobial agents. By incorporating this compound into larger molecular frameworks, it’s possible to synthesize compounds with potential antibacterial properties, as indicated by in vitro studies and molecular docking simulations .

Protected Glucopyranoside Synthesis

This compound is used as a building block for the synthesis of protected glucopyranosides. These are essential in the construction of complex carbohydrates, which have applications ranging from drug development to materials science .

DNA Research

In the field of genetics, derivatives of 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine have been utilized to improve the detection of single-strand breaks (SSBs) in DNA. This application is crucial for understanding genetic damage and repair mechanisms .

Material Science

The unique electronic properties of 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine derivatives make them suitable for the design and fabrication of functional materials. They can be used in the synthesis of polymers, catalysts, sensors, and nanomaterials, contributing to advancements in material science .

Pharmaceutical Synthesis

In the pharmaceutical industry, the compound’s derivatives act as precursors in the synthesis of various drugs. They can lead to the production of sulfa drugs, local anesthetics, and antihistamines, showcasing the compound’s versatility in drug development .

Mecanismo De Acción

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its pharmacological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(tert-Butyl)tetrahydro-2H-pyran-4-amine . For instance, the compound should be stored in an inert atmosphere at temperatures between 2-8°C . .

Propiedades

IUPAC Name |

2-tert-butyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-9(2,3)8-6-7(10)4-5-11-8/h7-8H,4-6,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFYAMLANWTHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(CCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)tetrahydro-2H-pyran-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)

![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)